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Compound of Interest

Compound Name: Tenovin-2

Cat. No.: B2514436 Get Quote

For Optimal p53 Activation and Cellular Response
Audience: Researchers, scientists, and drug development professionals.

Introduction: Tenovins are a class of small-molecule inhibitors of the sirtuin deacetylases,

SIRT1 and SIRT2. By inhibiting these enzymes, Tenovins lead to the hyperacetylation and

activation of the tumor suppressor protein p53, ultimately inducing cell cycle arrest and

apoptosis in cancer cells. Tenovin-6, a water-soluble analog of Tenovin-1, is a potent activator

of p53 and has been evaluated in various cancer cell lines.[1][2][3] These application notes

provide detailed protocols and guidelines for the use of Tenovin-6 to achieve optimal p53

activation and assess its downstream cellular effects.

Data Presentation
Table 1: Effect of Tenovin-6 on p53 Activation and Cell Viability
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Cell Line
Tenovin-6
Concentrati
on (µM)

Treatment
Duration

Effect on
p53/Target
Protein
Levels

Cell
Viability/Ap
optosis

Reference

MCF-7 1, 5, 10 6 hours
Increased

p53 levels
Not specified [1]

ARN8

Melanoma
1, 2.5, 5, 10 72 hours Not specified

Dose-

dependent

decrease in

surviving

cells

[1]

ARN8

Melanoma
10

2 hours

(followed by

washout)

Not specified

Decrease in

surviving

cells after 4

days

H1299 (p53-

null)

transfected

with p53

1, 5, 10 6 hours

Increased

K382-

acetylated

p53

Not specified

BL2 Burkitt's

Lymphoma
10 48 hours

Increased

p53 levels

>75% cell

death

BL2 Burkitt's

Lymphoma

Increasing

concentration

s

2 hours

(followed by

washout)

Not specified

Dose-

dependent

decrease in

total cells and

increase in

dead cells

after 4 days
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Diffuse Large

B-Cell

Lymphoma

(DLBCL) cell

lines

1, 2.5, 5, 10
Up to 72

hours

p53

acetylation

did not

increase until

24 h with 2.5

or 5 µM

Potent, dose-

and time-

dependent

inhibition of

cell

proliferation

and induction

of apoptosis

Acute

Lymphoblasti

c Leukemia

(ALL) cell

lines (REH,

NALM-6)

Not specified Not specified Activated p53
Induced

apoptosis

Signaling Pathway
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SIRT1/2-p53 Signaling Pathway and Tenovin-6 Inhibition
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Workflow for Assessing Tenovin-6 Effect on p53 Activation

Experiment Setup

Analysis

Data Interpretation

1. Culture Cells

2. Treat with Tenovin-6
(Dose and Time Course)

3a. Western Blot
(p53, Ac-p53, p21)

3b. Cell Viability Assay
(MTT/MTS)

3c. Apoptosis Assay
(Annexin V/PI)

4. Analyze and Quantify Results

5. Determine Optimal
Treatment Conditions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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